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Afuresertib

Cat. No.: B8037786
M. Wt: 427.3 g/mol
InChI Key: AFJRDFWMXUECEW-UHFFFAOYSA-N
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Description

The Phosphatidylinositol 3-Kinase (PI3K)/AKT/mTOR Pathway in Pathophysiology

The Phosphatidylinositol 3-Kinase (PI3K)/AKT/mTOR signaling pathway is a fundamental intracellular cascade critical for regulating various cellular processes, including cell growth, proliferation, survival, metabolism, motility, adhesion, and differentiation. wikipedia.orgnih.gov This pathway plays a vital role in maintaining cellular homeostasis in response to diverse internal and external stimuli. nih.gov

The PI3K/AKT/mTOR pathway is frequently dysregulated in numerous diseases, notably cancer. nih.govmdpi.com Aberrations in this pathway are among the most common genomic abnormalities observed in many cancers, including breast, ovarian, prostate, gastric, and various hematologic malignancies like leukemia and multiple myeloma. wikipedia.orgmdpi.comdovepress.comiiarjournals.orgnih.gov Dysregulation can arise from various factors, such as genetic alterations, including mutations and changes in gene copy number, as well as abnormal levels of signaling molecules. nih.govnih.gov

Activation of the PI3K/AKT/mTOR pathway is initiated when PI3K is activated by signals from receptor tyrosine kinases (RTKs) and other stimuli. nih.govaacrjournals.org Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a lipid second messenger. nih.gov PIP3 recruits AKT (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1) to the plasma membrane. nih.gov Full activation of AKT requires phosphorylation at two key sites: Thr308 by PDK1 and Ser473 by mTOR complex 2 (mTORC2). nih.gov Once activated, AKT phosphorylates a wide array of downstream substrates, coordinating complex cellular responses. nih.govaacrjournals.org

Key downstream effectors of AKT include mTOR, glycogen (B147801) synthase kinase 3 beta (GSK3b), and forkhead box protein O1 (FOXO1). wikipedia.orgaacrjournals.org mTOR itself is a central regulator, integrating signals from growth factors, nutrients, and other stimuli to control downstream signaling and protein synthesis. nih.govfrontiersin.org mTOR exists in two main complexes, mTORC1 and mTORC2, which mediate distinct but overlapping activities. frontiersin.org mTORC1, activated by PI3K signaling and nutrients, regulates the phosphorylation of effectors like ribosomal protein S6 kinase B1 (S6K1) and eukaryotic translation initiation factor 4E (eIF4E)-binding protein 1 (4E-BP1), influencing cell growth and proliferation. frontiersin.org mTORC2 is involved in cell survival and proliferation, partly through phosphorylating AKT at Ser473. frontiersin.org

In the context of pathophysiology, the hyperactivation of the PI3K/AKT/mTOR pathway contributes significantly to the hallmarks of cancer, including sustained proliferative signaling, evasion of growth suppressors, activation of invasion and metastasis, and deregulation of cellular energetics. mdpi.com It can lead to uncontrolled cell growth, increased survival, and resistance to conventional therapies like chemotherapy and immunotherapy. mdpi.comiiarjournals.org Loss of function of tumor suppressor proteins like PTEN, a negative regulator of the pathway, can also lead to excessive activation of AKT signaling. wikipedia.orgdovepress.comfrontiersin.org

Rationale for Targeting AKT in Disease Intervention and Introduction of Afuresertib (B560028)

Given the central role of AKT as a key effector and nodal point in the frequently dysregulated PI3K/AKT/mTOR pathway, it has emerged as a highly attractive target for therapeutic intervention, particularly in cancer. dovepress.comiiarjournals.orgaacrjournals.orgimrpress.com Aberrant activation of AKT is one of the most common molecular findings in human malignancies and is believed to play a significant role in cancer cell survival, proliferation, and chemotherapy resistance. iiarjournals.org Targeting AKT aims to disrupt the downstream signaling cascade that promotes tumor growth and survival. hemonc.org

This compound (also known as GSK2110183 or LAE002) is an investigational oral, small molecule pan-AKT kinase inhibitor. nih.govhemonc.orglaekna.comtargetedonc.com It is designed to bind to and inhibit the activity of AKT, thereby potentially inhibiting the PI3K/AKT signaling pathway. hemonc.orgcancer.gov This inhibition is hypothesized to result in reduced tumor cell proliferation and the induction of tumor cell apoptosis. hemonc.orgcancer.gov this compound is described as a highly selective adenosine (B11128) triphosphate (ATP)-competitive inhibitor that targets all three AKT isoforms: AKT1, AKT2, and AKT3. nih.govinnoventbio.comresearchgate.netaacrjournals.org

The rationale for developing AKT inhibitors like this compound stems from the observation that dysregulated PI3K/AKT signaling is frequently associated with tumorigenesis and can contribute to tumor resistance to various antineoplastic agents. hemonc.orgcancer.gov By inhibiting AKT, this compound may help overcome resistance mechanisms and enhance the effectiveness of other cancer treatments. iiarjournals.orgresearchgate.net Preclinical studies have demonstrated the ability of this compound to delay the growth of various human tumor xenografts in a dose-dependent manner and potently inhibit the proliferation of various cancer cell lines. nih.gov

This compound has been investigated in multiple preclinical and clinical studies across various cancer types, including ovarian cancer, breast cancer, prostate cancer, gastric cancer, multiple myeloma, and melanoma. nih.govlaekna.cominnoventbio.com Research findings have explored its potential as both a monotherapy and in combination with other anti-cancer agents, such as chemotherapy, anti-androgen therapy, anti-PD-L1 monoclonal antibodies, and anti-estrogen therapy. laekna.cominnoventbio.com

Preclinical data suggests that this compound can restore sensitivity to certain chemotherapy agents in resistant cancer cell lines. For instance, in preclinical ovarian cancer models, this compound has demonstrated the ability to restore platinum/paclitaxel (B517696) sensitivity in cell lines resistant to these agents. targetedonc.cominnoventbio.com This finding supports the investigation of this compound in combination therapies for platinum-resistant ovarian cancer. aacrjournals.org

This compound's development underscores the therapeutic potential of targeting the AKT node within the PI3K/AKT/mTOR pathway to overcome resistance and improve outcomes in various malignancies.

Data Tables

While detailed raw data tables were not extensively available in the search results in a format suitable for direct interactive table generation beyond the summary statistics provided in the text, key efficacy findings from selected clinical studies mentioned can be summarized as follows:

StudyCancer TypeCombination TherapyPatient PopulationConfirmed ORR (95% CI)Median PFS (95% CI)
Phase Ib Study (NCT01653912) aacrjournals.orgascopubs.orgPlatinum-Resistant Ovarian CancerThis compound + Paclitaxel + Carboplatin (B1684641)Recurrent/Refractory Platinum-Resistant32% (15.9–52.4)7.1 months (6.3–9.0)
Phase Ib Study (Reported at SABCS 2023) biospace.comHR+/HER2- Breast CancerThis compound + FulvestrantTotal Patient Population30% (11.9, 54.3)7.3 months (3.7, NE)
Phase Ib Study (Reported at SABCS 2023) biospace.comHR+/HER2- Breast CancerThis compound + FulvestrantPatients with PIK3CA/AKT1/PTEN Alts45.4% (16.7, 76.6)7.3 months (3.6, 8.2)
Phase 2 PROFECTA-II/GOG-3044 (NCT04374630) (ITT Population) cancernetwork.comPlatinum-Resistant Ovarian CancerThis compound + PaclitaxelPlatinum-Resistant25% (17.1%-35.0%)4.3 months (3.58-5.62)
Phase 2 PROFECTA-II/GOG-3044 (NCT04374630) (Paclitaxel Alone) cancernetwork.comPlatinum-Resistant Ovarian CancerPaclitaxel MonotherapyPlatinum-Resistant18% (8.4%-30.9%)4.1 months (2.63-5.36)

Note: NE indicates Not Estimable.

Detailed Research Findings

Preclinical studies have shown that this compound can suppress the phosphorylation of various AKT substrates and induce cell-cycle arrest in the G1 phase. researchgate.net It has also demonstrated potent inhibition of cell proliferation in various hematologic malignancy cell lines, with particularly high sensitivity observed in T-cell acute lymphoblastic leukemia (T-ALL), B-cell ALL (B-ALL), chronic lymphocytic leukemia (CLL), and non-Hodgkin lymphoma (NHL) cell lines. nih.gov

In a Phase 1 study in patients with advanced hematologic malignancies, single-agent this compound showed clinical activity, with partial responses observed in multiple myeloma patients and clinical activity also noted in non-Hodgkin lymphoma, Langerhan's cell histiocytosis, and Hodgkin disease. nih.govresearchgate.net

Research in esophageal cancer cell lines has indicated that this compound can reduce cell survival and inhibit proliferation in a concentration-dependent manner. nih.gov In vivo experiments in esophageal cancer rats showed that this compound could reduce tumor volume and mass, potentially by inhibiting the expression of PI3K and Akt-related proteins. nih.gov

The ongoing clinical development of this compound continues to explore its potential in various cancer settings, often in combination with other therapies, to address drug resistance and improve patient outcomes. laekna.cominnoventbio.comlaekna.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17Cl2FN4OS B8037786 Afuresertib

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2FN4OS/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJRDFWMXUECEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Biochemical Characterization of Afuresertib S Action

Kinase Inhibition Profile and Potency Across AKT Isoforms (AKT1, AKT2, AKT3)

Afuresertib (B560028) is characterized as a potent, pan-AKT inhibitor, demonstrating activity against all three isoforms of the AKT kinase: AKT1, AKT2, and AKT3. medchemexpress.comresearchgate.net Its inhibitory potency varies across these isoforms, showing the highest affinity for AKT1. In cell-free kinase assays, the inhibitory constants (Ki) have been determined to be 0.08 nM for AKT1, 2.0 nM for AKT2, and 2.6 nM for AKT3. medchemexpress.comselleckchem.com This potent, low-nanomolar inhibition underscores its effectiveness in blocking the function of the AKT kinases. nih.gov

This compound Inhibitory Potency (Ki) Across AKT Isoforms

AKT IsoformInhibitory Constant (Ki)
AKT10.08 nM
AKT22.0 nM
AKT32.6 nM

Data sourced from MedchemExpress and Selleck Chemicals. medchemexpress.comselleckchem.com

ATP-Competitive Binding Mechanism

The primary mechanism by which this compound inhibits AKT is through ATP-competitive binding. nih.govmedchemexpress.comresearchgate.net It functions by reversibly binding to the ATP-binding site within the kinase domain of the AKT enzyme. patsnap.comnih.govresearchgate.net By occupying this pocket, this compound prevents the natural substrate, ATP, from binding. researchgate.net This action blocks the transfer of a phosphate (B84403) group from ATP to downstream target proteins, which is the fundamental catalytic function of the kinase. researchgate.net Consequently, the entire downstream signaling cascade that depends on AKT phosphorylation is inhibited, leading to the suppression of tumor cell proliferation and survival. patsnap.comnih.gov

Inhibition of Oncogenic AKT Mutants (e.g., E17K AKT1)

In addition to inhibiting wild-type AKT isoforms, this compound is also potent against oncogenic mutants of AKT. A common activating mutation found in various cancers is the E17K substitution in the AKT1 isoform. onclive.comecog-acrin.org This mutation leads to constitutive activation of the kinase. Research has demonstrated that this compound effectively inhibits the kinase activity of the E17K AKT1 mutant protein, with a reported half-maximal effective concentration (EC50) of 0.2 nM. medchemexpress.comselleckchem.com This indicates that this compound's therapeutic potential extends to tumors driven by this specific genetic alteration. nih.govnih.gov

Selectivity Against Other Kinases and Off-Target Activity (e.g., PKA, PKG1α, PKG1β)

While this compound is a potent pan-AKT inhibitor, its selectivity profile against other kinases is a critical aspect of its biochemical characterization. Studies have highlighted its improved kinase selectivity for AKT compared to other related kinases, such as certain protein kinase C (PKC) isoforms. nih.govresearchgate.net This selectivity may contribute to a more favorable side-effect profile compared to less selective inhibitors. nih.gov For instance, the inhibitory activity against several PKC isoforms is significantly lower than for AKT1. medchemexpress.com

This compound Off-Target Kinase Activity (IC50)

KinaseHalf-Maximal Inhibitory Concentration (IC50)
ROCK100 nM
PKCη210 nM
PKC-βI430 nM
PKCθ510 nM

Data sourced from MedchemExpress. medchemexpress.com

Cellular and Molecular Pharmacodynamics of Afuresertib in Preclinical Models

Impact on Cell Proliferation and Viability

Afuresertib (B560028) has demonstrated potent, concentration-dependent inhibition of cell proliferation across a wide range of cancer cell lines in preclinical studies. This inhibitory activity is particularly pronounced in hematologic malignancies. A significant percentage of hematological cell lines, approximately 65%, exhibit sensitivity to this compound with an EC50 (half-maximal effective concentration) of less than 1 µM. selleckchem.com The sensitivity is notably high in specific subtypes, including T-cell acute lymphoblastic leukemia (T-ALL), B-cell ALL (B-ALL), chronic lymphocytic leukemia (CLL), and non-Hodgkin lymphoma (NHL), where the median effective concentration is below 1 µM. nih.gov

In solid tumors, about 21% of tested cell lines show a response to this compound with an EC50 value under 1 µM. selleckchem.com Studies on malignant pleural mesothelioma (MPM) cell lines, including ACC-MESO-4, Y-MESO-8A, MSTO-211H, NCI-H28, NCI-H290, and NCI-H2052, have shown that this compound exerts tumor-specific inhibitory effects when compared to normal mesothelial cells. bohrium.com

Sensitivity of Cancer Cell Line Categories to this compound
Cell Line CategoryPercentage of Sensitive Cell Lines (EC50 < 1 µM)Specific Subtypes with High Sensitivity (Median EC50 < 1 µM)
Hematologic Malignancies~65% selleckchem.comT-ALL, B-ALL, CLL, NHL nih.gov
Solid Tumors~21% selleckchem.comMalignant Pleural Mesothelioma bohrium.com

Beyond inhibiting short-term proliferation, this compound effectively suppresses the long-term clonogenic potential of cancer cells. This indicates an impairment of the ability of a single cancer cell to undergo the sustained proliferation required to form a colony. In preclinical models of malignant pleural mesothelioma, this compound has been shown to significantly inhibit colony formation in ACC-MESO-4, MSTO-211H, and NCI-H2052 cell lines. researchgate.net This suppression of clonogenic activity underscores the compound's potent tumor-suppressive effects. researchgate.netresearchgate.net

Mechanisms of Apoptosis Induction

This compound induces programmed cell death, or apoptosis, in cancer cells through several interconnected molecular mechanisms.

A key mechanism in the execution phase of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. This compound treatment has been shown to lead to the robust activation of key executioner caspases. Specifically, a significant increase in the activity of caspase-3 and caspase-7 has been observed in malignant pleural mesothelioma cells (ACC-MESO-4 and MSTO-211H) following exposure to the compound. bohrium.comresearchgate.netresearchgate.netmedchemexpress.com Similarly, dose-dependent increases in caspase-3 and/or caspase-7 activity were noted in T-ALL cell lines. nih.gov In esophageal cancer cell lines, such as Eca109, this compound treatment increased the protein levels of caspase-3. nih.gov

The induction of apoptosis by this compound is further evidenced by its effect on the cell cycle distribution. Flow cytometry analysis reveals an accumulation of cells in the sub-G1 phase, which is a hallmark of apoptosis. ucl.ac.ukbbrc.inresearchgate.net This sub-G1 peak represents cells with fragmented DNA that have a DNA content lower than that of cells in the G1 phase. ucl.ac.uk In preclinical studies, treatment with this compound led to a notable accumulation of a sub-G1 cell population in T-ALL cell lines, providing clear evidence of apoptosis induction. nih.gov In some cancer types, this compound has been observed to arrest the cell cycle in the G1 phase, which can precede the induction of apoptosis. bohrium.comresearchgate.netmedchemexpress.com

The commitment to apoptosis is tightly regulated by the balance between pro-apoptotic and anti-apoptotic proteins of the BCL-2 family. Pro-apoptotic members like BAX, when activated by BH3-only proteins such as BIM or BAD, permeabilize the mitochondrial outer membrane, leading to the release of factors that trigger caspase activation. nih.govnih.govyoutube.com Conversely, anti-apoptotic proteins like BCL-2 prevent this by sequestering their pro-apoptotic counterparts. nih.gov

This compound has been shown to modulate this critical balance in favor of apoptosis. In human esophageal cancer cells (Eca109), treatment with this compound resulted in an increase in the protein levels of the pro-apoptotic protein Bax, while concurrently decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio facilitates the induction of programmed cell death.

Cell Cycle Progression Arrest

This compound has been shown in preclinical studies to impede the proliferation of cancer cells by inducing a halt in the cell cycle. This cytostatic effect is a key component of its antitumor activity, preventing the uncontrolled division of malignant cells.

Treatment with this compound leads to a significant arrest of cancer cells in the G1 phase of the cell cycle. researchgate.netresearchgate.net In studies involving malignant pleural mesothelioma (MPM) cells, this compound dramatically increased the population of cells in the G0/G1 phase, with a corresponding decrease in the S and G2-M phases. researchgate.net This G1 arrest suggests that this compound effectively stops cells from progressing to the DNA synthesis (S) phase, a critical step for cell division. researchgate.netnih.gov Similar effects have been observed in other cancer cell types, such as T47D breast cancer cells, where treatment induced cell cycle arrest in the G1 phase. researchgate.net This consistent finding across different preclinical models highlights the induction of G1 phase arrest as a fundamental mechanism of this compound's action.

The arrest of the cell cycle at the G1 checkpoint by this compound is mediated through the modulation of key regulatory proteins. researchgate.net Treatment with this compound has been observed to increase the expression of p21WAF1/CIP1, a cyclin-dependent kinase (CDK) inhibitor. researchgate.netresearchgate.net The p21 protein plays a crucial role in halting cell cycle progression, and its induction is a common mechanism for G1 arrest. nih.gov

Concurrently, this compound decreases the levels of proteins that promote the transition from G1 to S phase. researchgate.net Specifically, it has been shown to reduce the levels of E2F1 and CDK4. researchgate.net E2F1 is a transcription factor essential for the expression of genes required for DNA replication, while CDK4, in complex with cyclin D, phosphorylates the retinoblastoma (Rb) protein to initiate the cell cycle. nih.govmdpi.com By downregulating E2F1 and CDK4, this compound prevents the necessary molecular events for cells to exit the G1 phase. researchgate.net

Table 1: Effect of this compound on Cell Cycle Regulatory Proteins

ProteinEffect of this compoundFunction in Cell Cycle
p21WAF1/CIP1Increased Expression researchgate.netresearchgate.netInhibits Cyclin-Dependent Kinases (CDKs), leading to G1 arrest. nih.gov
E2F1Decreased Levels researchgate.netTranscription factor that promotes the expression of genes required for S phase entry. nih.gov
CDK4Decreased Levels researchgate.netKinase that, when complexed with Cyclin D, initiates the G1/S transition. mdpi.com

Inhibition of Cellular Migration and Invasion

Preclinical evidence suggests that this compound can inhibit the migration and invasion of cancer cells. As an inhibitor of the PI3K/AKT/mTOR pathway, which is known to be involved in cell migration and metabolism, this compound is positioned to interfere with these processes. researchgate.net The AKT signaling pathway, which this compound targets, is implicated in the invasion and metastasis of cancer cells.

Comprehensive Analysis of Downstream Signaling Pathway Modulation

This compound exerts its effects by inhibiting the serine/threonine protein kinase AKT, a central node in a signaling pathway that governs cell survival, growth, and proliferation. nih.gov Its mechanism involves acting as a reversible, ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3). selleckchem.com

By inhibiting AKT, this compound leads to a concentration-dependent decrease in the phosphorylation of multiple downstream AKT substrates. selleckchem.com This includes a reduction in the phosphorylation of Glycogen (B147801) Synthase Kinase 3β (GSK3β) at Ser9/21, the mammalian Target of Rapamycin (mTOR) at Ser2448, and the 70 kDa ribosomal protein S6 kinase (p70S6K) at Thr389. researchgate.netnih.gov GSK3β, mTOR, and p70S6K are all key players in pathways that promote cell growth and proliferation. nih.gov

Furthermore, this compound treatment affects the phosphorylation of the Forkhead box protein O (FOXO) family of transcription factors. researchgate.netselleckchem.com By preventing their phosphorylation by AKT, this compound can lead to their activation and subsequent induction of target genes, such as the cell cycle inhibitor p21. researchgate.netresearchgate.net this compound also impacts the phosphorylation of Proline-Rich AKT Substrate of 40 kDa (PRAS40), a component of the mTORC1 complex. selleckchem.comoncotarget.comnih.gov Phosphorylation of PRAS40 by AKT is a critical step in the activation of mTORC1 signaling. oncotarget.comnih.gov

Table 2: Modulation of Downstream AKT Substrates by this compound

SubstrateEffect of this compoundBiological Role of Substrate
GSK3βDecreased Phosphorylation researchgate.netInvolved in glycogen metabolism and cell cycle control. nih.gov
PRAS40Decreased Phosphorylation selleckchem.comA component and substrate of mTORC1, regulating its activity. oncotarget.comnih.govresearchgate.net
FOXODecreased Phosphorylation researchgate.netselleckchem.comTranscription factors that can induce apoptosis and cell cycle arrest. researchgate.net
mTORDecreased Phosphorylation researchgate.netA central regulator of cell growth, proliferation, and metabolism. nih.gov
p70S6KDecreased Phosphorylation researchgate.netA downstream effector of mTOR that promotes protein synthesis. nih.gov

The signaling network affected by this compound extends beyond the canonical AKT pathway, demonstrating significant crosstalk with other crucial cellular signaling cascades.

Hippo Pathway: A notable interaction has been observed with the Hippo signaling pathway. This compound treatment has been shown to decrease the phosphorylation level of Yes-associated protein (YAP), a key transcriptional co-activator in the Hippo pathway. researchgate.net The Hippo pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is implicated in cancer. frontiersin.org

WNT/β-catenin Pathway: The Hippo and WNT/β-catenin pathways are known to engage in extensive crosstalk. nih.govijbs.comnih.gov YAP/TAZ, the downstream effectors of the Hippo pathway, can interact with β-catenin, the central mediator of the canonical WNT pathway, to co-regulate gene expression. nih.govresearchgate.net This interaction can either promote or inhibit WNT signaling depending on the cellular context. frontiersin.orgnih.gov By modulating YAP phosphorylation, this compound has the potential to influence the WNT/β-catenin signaling axis, which is fundamental in development and disease, including cancer. researchgate.netnih.gov

Preclinical Efficacy of Afuresertib in in Vitro and in Vivo Disease Models

Efficacy in Hematological Malignancy Models

In preclinical assessments, afuresertib (B560028) has shown notable activity against various hematological cancer models. A broad screening of cell lines derived from hematologic malignancies revealed that 65% were sensitive to this compound, with an effective concentration (EC50) of less than 1 µM. cancerrxgene.org

T-cell Acute Lymphoblastic Leukemia (T-ALL): In vitro studies have highlighted the sensitivity of T-ALL cell lines to this compound. A significant majority, 19 out of 20 T-ALL cell lines tested, showed a high frequency of sensitivity with a median effective concentration below 1 µM. nih.gov Further investigation into the mechanism of action in specific T-ALL cell lines, A3 and I9.2, demonstrated that this compound induces apoptosis. This was evidenced by an accumulation of the sub-G1 population in cell cycle analysis and a dose-dependent increase in the activity of caspase-3 and/or caspase-7, key executioners of apoptosis. nih.gov

B-cell Acute Lymphoblastic Leukemia (B-ALL): Similar to its effect on T-ALL, this compound has shown potent inhibitory effects on B-ALL cell lines. In a panel of 13 B-ALL cell lines, 9 demonstrated high sensitivity to the compound, with a median effective concentration of less than 1 µM. nih.gov

Acute Myeloid Leukemia (AML): Preclinical data on the efficacy of this compound in AML models is emerging. In vitro screening has identified the MONO-MAC-6 AML cell line as being sensitive to this compound, with a reported half-maximal inhibitory concentration (IC50) of 0.380 µM. cancerrxgene.org However, early clinical observations noted a lack of response in nine AML patients in a phase I study. researchgate.net

Chronic Lymphocytic Leukemia (CLL): this compound has demonstrated significant preclinical activity in CLL models. In vitro studies on a panel of seven CLL cell lines showed a high frequency of sensitivity in six of them, with a median effective concentration of less than 1 µM. nih.gov

Interactive Data Table: In Vitro Efficacy of this compound in Leukemia Cell Lines

Cell Line Cancer Type IC50 (µM)
Jurkat T-cell Acute Lymphoblastic Leukemia 0.0908
KE-37 T-cell Acute Lymphoblastic Leukemia 0.1708
LOUCY T-cell Acute Lymphoblastic Leukemia 0.2717
NALM-6 B-cell Acute Lymphoblastic Leukemia 0.3528
MONO-MAC-6 Acute Myeloid Leukemia 0.3804

Preclinical studies have indicated the potential of this compound in the context of Non-Hodgkin Lymphoma (NHL). In a panel of 11 NHL cell lines, 8 showed a high sensitivity to this compound, with a median effective concentration below 1 µM. nih.gov Specific IC50 values have been determined for several diffuse large B-cell lymphoma (DLBCL) cell lines, demonstrating a range of sensitivities.

Interactive Data Table: In Vitro Efficacy of this compound in Non-Hodgkin Lymphoma Cell Lines

Cell Line Cancer Subtype IC50 (µM)
WSU-DLCL2 Diffuse Large B-cell Lymphoma 0.0622
SU-DHL-6 Diffuse Large B-cell Lymphoma 0.1943
SU-DHL-5 Diffuse Large B-cell Lymphoma 0.2185
SU-DHL-10 Diffuse Large B-cell Lymphoma 0.2636
DOHH-2 Diffuse Large B-cell Lymphoma 0.3291
Farage Diffuse Large B-cell Lymphoma 0.3732

The PI3K/AKT pathway is known to be constitutively active in multiple myeloma, contributing to cell proliferation and survival. nih.gov Inhibition of this pathway with agents like this compound has been shown to induce apoptosis in myeloma cell lines. nih.govselleckchem.com In vitro and in vivo studies have confirmed the activity of this compound in multiple myeloma models. centerwatch.comveeva.com In vitro screening has demonstrated the sensitivity of multiple myeloma cell lines to this compound.

Interactive Data Table: In Vitro Efficacy of this compound in Multiple Myeloma Cell Lines

Cell Line IC50 (µM)
NCI-H929 0.0764
MM1S 0.2225

Efficacy in Solid Tumor Models

This compound has also been evaluated in various solid tumor models, with a notable percentage of these cell lines showing sensitivity to the compound. It has been reported that 21% of tested solid tumor cell lines have an EC50 of less than 1 µM in response to this compound. cancerrxgene.org

In vivo studies have demonstrated the efficacy of this compound in ovarian cancer xenograft models. In mice bearing SKOV3 ovarian tumor xenografts, oral administration of this compound resulted in a dose-dependent inhibition of tumor growth. cancerrxgene.org Specifically, treatment with 10, 30, and 100 mg/kg of this compound led to 23%, 37%, and 97% tumor growth inhibition, respectively. cancerrxgene.org In vitro data has also shown sensitivity in ovarian cancer cell lines, with the IGROV-1 cell line exhibiting an IC50 of 0.210 µM. cancerrxgene.org Preclinical findings also suggest that AKT inhibition by this compound may restore sensitivity to platinum-based chemotherapy in resistant tumors. nih.gov

The efficacy of this compound has been demonstrated in preclinical breast cancer models. In vivo studies using mice with BT474 breast tumor xenografts showed a dose-dependent response to oral this compound. cancerrxgene.org Daily administration of 10, 30, and 100 mg/kg of this compound resulted in 8%, 37%, and 61% tumor growth inhibition, respectively. cancerrxgene.org In vitro studies have also identified several breast cancer cell lines that are sensitive to this compound.

Interactive Data Table: In Vitro Efficacy of this compound in Breast Cancer Cell Lines

Cell Line IC50 (µM)
CAL-148 0.0915
OCUB-M 0.1319
EVSA-T 0.1413
HCC2157 0.3176
CAMA-1 0.3515

Malignant Pleural Mesothelioma

Malignant pleural mesothelioma (MPM) is an aggressive cancer linked to asbestos exposure, with limited effective treatment options. The PI3K/Akt signaling pathway has been identified as a key player in MPM cell survival and development.

In Vitro Studies: In studies involving a panel of six MPM cell lines (ACC-MESO-4, MSTO-211H, NCI-H2052, NCI-H28, NCI-H290, and Y-MESO-8A), this compound demonstrated tumor-specific inhibitory effects compared to a normal mesothelial cell line (MeT-5A). nih.gov Treatment with this compound led to a significant suppression of proliferation and colony formation in MPM cells. cancerrxgene.org Mechanistically, the compound was shown to induce G1 phase cell cycle arrest. nih.govcancerrxgene.org This was associated with an increased expression of the cell cycle inhibitor p21WAF1/CIP1 and decreased phosphorylation of Akt substrates, including GSK-3β and FOXO family proteins. nih.gov Furthermore, this compound treatment resulted in a notable increase in apoptosis, confirmed by elevated caspase-3 and caspase-7 activities in ACC-MESO-4 and MSTO-211H cells. nih.govcancerrxgene.orgcancerrxgene.org When used in combination with the chemotherapy agent cisplatin (B142131), this compound significantly enhanced cisplatin-induced cytotoxicity. nih.govcancerrxgene.org

Cell LineModel TypeKey Findings
ACC-MESO-4, MSTO-211HIn VitroIncreased apoptosis, elevated caspase-3 and caspase-7 activity, G1 cell cycle arrest. nih.govcancerrxgene.orgcancerrxgene.org
NCI-H2052In VitroSignificant inhibition of colony formation. cancerrxgene.org
Panel of 6 MPM linesIn VitroTumor-specific suppression of proliferation. nih.gov

Esophageal Cancer

The PI3K/Akt pathway is a critical signal transduction pathway involved in the proliferation and apoptosis of esophageal cancer (EC) cells.

In Vitro and In Vivo Studies: Preclinical research has shown that this compound is closely linked to the survival, proliferation, and apoptosis of esophageal cancer cell lines. researchgate.netresearchgate.net In laboratory studies using MTT assays, this compound demonstrated an ability to inhibit cell viability. researchgate.net Apoptosis induction was confirmed through Annexin V-FITC/PI dual staining. researchgate.net

In animal models using rats with esophageal cancer, this compound was found to significantly reduce tumor volume and mass. researchgate.netresearchgate.net The antitumor effect in these in vivo models is believed to be exerted by inhibiting the expression of PI3K and Akt-related proteins within the tumor tissue. researchgate.net Treatment with this compound also led to the downregulation of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), proteins involved in angiogenesis. researchgate.net

Glioblastoma

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults. While preclinical studies have evaluated various Akt inhibitors in glioblastoma models, specific in vitro or in vivo studies detailing the efficacy of this compound as a monotherapy were not prominently identified in the conducted search. However, large-scale screening databases provide some insight into its activity.

In Vitro Studies: Data from the Genomics of Drug Sensitivity in Cancer (GDSC) project, which screens numerous cancer cell lines against a wide array of compounds, shows that glioblastoma multiforme cell lines exhibit a range of sensitivities to this compound. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies across different GBM cell lines, indicating that genetic and molecular subtypes of the tumor may influence its response to Akt inhibition. cancerrxgene.orgcancerrxgene.org

Data SourceModel TypeKey Findings
Genomics of Drug Sensitivity in Cancer (GDSC) ProjectIn VitroGlioblastoma cell lines show varied sensitivity to this compound, with a range of IC50 values. cancerrxgene.orgcancerrxgene.org

Merkel Cell Carcinoma

Merkel cell carcinoma (MCC) is a rare but highly aggressive neuroendocrine skin cancer. The AKT/mTOR signaling pathway is considered fundamentally important for Merkel cell carcinogenesis. nih.gov

In Vitro Studies: In the human MCC cell line MKL-1, this compound demonstrated significant and robust inhibition of cell proliferation, with a reported half-maximal inhibitory concentration (IC50) of 3.96 µmol/L. nih.gov Treatment with this compound led to widespread effects on proliferative pathways. nih.gov Specifically, it caused the deactivation of mTOR and glycogen (B147801) synthase kinase 3 (GSK3) pathway proteins. nih.gov Concurrently, it promoted pro-apoptotic pathways, evidenced by the upregulation of p16 expression and changes in the phosphorylation of the B-cell lymphoma-2-associated death promoter (BAD), a pro-apoptotic protein. nih.gov

Cell LineModel TypeKey Findings
MKL-1In VitroRobust inhibition of cell proliferation (IC50 = 3.96 µmol/L); deactivation of mTOR and GSK3 pathways; activation of pro-apoptotic pathways. nih.gov

Prostate Cancer

The PI3K/AKT/PTEN pathway is frequently altered in prostate cancer and has been associated with the development of resistance to standard therapies, particularly in metastatic castration-resistant prostate cancer (mCRPC). youtube.com

In Vivo Studies: Preclinical research in prostate cancer xenograft models has demonstrated broad antitumor effects for this compound. mdpi.com While specific details of these early preclinical studies are limited in the provided search results, they formed the foundation for subsequent clinical investigations. This compound is a potent inhibitor of all three AKT isoforms, which is a key pathway implicated in the progression of prostate cancer. youtube.com The promising preclinical data, showing significant tumor inhibition, supported the advancement of this compound into clinical trials for patients with mCRPC. youtube.commdpi.com

Non-Small Cell Lung Cancer

Non-small cell lung cancer (NSCLC) is the most common type of lung cancer. While this compound is being investigated in clinical trials for NSCLC, detailed preclinical studies focusing specifically on its in vitro and in vivo efficacy in NSCLC models were not identified in the performed search.

In Vitro Studies: The primary available preclinical data comes from large-scale pharmacological screens. The Genomics of Drug Sensitivity in Cancer (GDSC) database includes IC50 values for this compound across a panel of lung adenocarcinoma (LUAD) and lung squamous cell carcinoma (LUSC) cell lines. This data indicates varying levels of sensitivity to the drug among different NSCLC cell lines, suggesting that the effectiveness of this compound may depend on the specific molecular characteristics of the tumor. mdpi.com

Data SourceModel TypeKey Findings
Genomics of Drug Sensitivity in Cancer (GDSC) ProjectIn VitroLung adenocarcinoma (LUAD) and lung squamous cell carcinoma (LUSC) cell lines exhibit a range of IC50 values, indicating varied sensitivity to this compound. mdpi.com

Pancreatic Cancer

Pancreatic cancer is a highly lethal malignancy with limited treatment options. The PI3K/AKT pathway is known to be involved in its progression.

In Vitro Studies: Specific preclinical studies detailing the monotherapy efficacy of this compound in pancreatic cancer models were not found in the search results. However, data from the Genomics of Drug Sensitivity in Cancer (GDSC) project provides information on the sensitivity of a panel of pancreatic adenocarcinoma (PAAD) cell lines to this compound. The results show a wide range of IC50 values, indicating that some pancreatic cancer cell lines are sensitive to AKT inhibition by this compound while others are more resistant. mdpi.com This variability underscores the heterogeneity of the disease and suggests that biomarker-driven approaches may be necessary to identify patients most likely to benefit from this targeted therapy.

Data SourceModel TypeKey Findings
Genomics of Drug Sensitivity in Cancer (GDSC) ProjectIn VitroPancreatic adenocarcinoma (PAAD) cell lines show a broad range of IC50 values in response to this compound, indicating variable sensitivity. mdpi.com

Hepatocellular Carcinoma

Preclinical studies detailing the in vitro and in vivo efficacy of this compound specifically in hepatocellular carcinoma models were not identified in the reviewed literature.

Gastric Cancer

Preclinical data on the efficacy of this compound in in vitro and in vivo models of gastric cancer were not available in the surveyed scientific literature. While the compound has been investigated in other cancer types, its specific effects on gastric cancer cells and tumors in preclinical settings have not been detailed.

Tumor Growth Inhibition in Xenograft Models

This compound has demonstrated the ability to delay the growth of various human tumor xenografts in a dose-dependent manner when administered orally to mice nih.gov. The compound, an orally bioavailable inhibitor of all three AKT kinase isoforms, has been shown to induce significant growth delay in such models aacrjournals.org.

In an esophageal cancer model, in vivo experiments revealed that this compound could significantly reduce both tumor volume and mass in rats. This anti-tumor effect is thought to be mediated through the inhibition of the PI3K/Akt signaling pathway, as evidenced by the downregulation of PI3K and Akt-related proteins in rat tumor tissues nih.gov.

Specific data on tumor growth inhibition (TGI) has been reported for breast and ovarian cancer xenograft models. In mice bearing BT474 breast tumor xenografts, daily oral administration of this compound resulted in TGI of 8%, 37%, and 61% at corresponding doses. Similarly, in mice with SKOV3 ovarian tumor xenografts, treatment with this compound led to TGI of 23%, 37%, and 97% at the respective dose levels selleckchem.com.

The following table summarizes the tumor growth inhibition data in different xenograft models:

Cancer TypeXenograft ModelTumor Growth Inhibition (%)
Breast CancerBT4748, 37, 61
Ovarian CancerSKOV323, 37, 97

These findings underscore the potential of this compound as an inhibitor of tumor growth in various preclinical cancer models, primarily through its targeted action on the AKT signaling pathway cancer.gov.

Investigation of Acquired Resistance Mechanisms to Afuresertib and Counteractive Strategies in Preclinical Settings

Molecular Underpinnings of Resistance within the PI3K/AKT Pathway

Resistance to Afuresertib (B560028) can arise from alterations within the PI3K/AKT pathway itself. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers. While intrinsic mutations in AKT are relatively rare, the pathway can be broadly activated through various mechanisms, including alterations in upstream signaling or in other components of the pathway. Dysregulated PI3K/AKT signaling can contribute to tumor resistance to various antineoplastic agents. Activation of AKT has been associated with platinum resistance in preclinical studies of ovarian cancer. In resistant cells, exposure to DNA-damaging agents has been shown to activate AKT and antiapoptotic signaling. Hypotheses regarding the role of AKT in resistance include its phosphorylation and activation by DNA-dependent protein kinase, catalytic subunit (DNA-PKcs/PRKDC).

Identification of Cross-Resistance to Other Kinase Inhibitors (e.g., Allosteric AKT Inhibitors, mTORC Inhibitors)

Acquired resistance to one kinase inhibitor can lead to cross-resistance to other inhibitors targeting the same pathway or related pathways. Studies investigating resistance to AKT inhibitors, such as capivasertib (B1684468) (an ATP-competitive AKT inhibitor), have shown cross-resistance to both allosteric and other ATP-competitive AKT inhibitors. Additionally, cross-resistance to allosteric and kinase inhibitors of mTORC has been observed in some resistant models. However, resistance profiles can vary depending on the specific resistance mechanism developed. For example, one resistant subclone exhibited cross-resistance to ATP-competitive but not allosteric inhibitors of AKT, suggesting the involvement of a non-AKT target. Conversely, resistance to an allosteric inhibitor like MK-2206 can sometimes be overcome by treatment with an ATP-competitive inhibitor such as ipatasertib.

Role of Adaptive Signaling Pathway Rewiring (e.g., RTK activation, RAS-GEFs)

Adaptive rewiring of signaling pathways, particularly the activation of receptor tyrosine kinases (RTKs) and components of the RAS-MAPK pathway (like RAS-GEFs), can contribute to acquired resistance to AKT inhibitors. RTKs activate class I PI3Ks, either directly or via adaptor proteins, leading to AKT activation. Inhibition of AKT can result in the upregulation of RTKs, partly due to the loss of mTORC1 signaling and FOXO-dependent transcriptional increases in RTK expression. This upregulation of upstream components can compensate for the inhibition of downstream players like AKT and has been shown to contribute to resistance. The RAS-RAF-MEK-ERK pathway, primarily activated through RTK stimulation, also plays a vital role in cellular processes and its dysregulation enhances tumorigenesis. Cross-talk between the PI3K/AKT and RAS/MAPK pathways is known, and blocking one pathway can sometimes activate the other, contributing to resistance.

Modulation of Key Molecular Regulators in Resistant Phenotypes (e.g., 4EBP1 activity, DNA-PKcs)

Modulation of key molecular regulators can play a significant role in the development of this compound resistance. The eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1) is a negative regulator of eIF4E. The PI3K/AKT/mTOR pathway regulates 4EBP1 phosphorylation, which in turn affects cap-dependent translation. Altered 4EBP1 activity has been implicated in resistance to AKT inhibitors. For instance, reduced 4EBP1 expression has been correlated with resistance to capivasertib. The DNA-dependent protein kinase catalytic subunit (DNA-PKcs) is a core component of the non-homologous end joining (NHEJ) DNA repair pathway. DNA-PKcs can phosphorylate and activate AKT, and this interaction has been proposed as a mechanism of resistance to DNA-damaging agents and potentially AKT inhibitors. DNA-PKcs-

Preclinical Evaluation of Afuresertib in Combination Therapeutic Regimens

Synergistic Interactions with Conventional Chemotherapeutic Agents

Preclinical data suggest that afuresertib (B560028) can exhibit synergistic interactions with several conventional chemotherapeutic agents, potentially by interfering with pro-survival signaling pathways activated by chemotherapy innoventbio.comslideplayer.com.

Platinum-based Compounds (e.g., Cisplatin (B142131), Carboplatin)

Preclinical studies have demonstrated that this compound can restore sensitivity to platinum-based compounds like cisplatin and carboplatin (B1684641) in certain cancer cell lines innoventbio.comaacrjournals.orgtargetedonc.com. This is particularly relevant in the context of platinum-resistant ovarian cancer (PROC), where the AKT pathway is hypothesized to contribute to resistance aacrjournals.org. The combination of this compound with carboplatin and paclitaxel (B517696) was evaluated in a Phase 1b study in recurrent platinum-resistant ovarian cancer (PROC) and primary platinum-refractory ovarian cancer (PPROC) patients, supporting the preclinical hypothesis that AKT kinase contributes to platinum resistance aacrjournals.org.

Taxanes (e.g., Paclitaxel)

This compound has shown the ability to restore paclitaxel sensitivity in preclinical models, including PROC cell lines innoventbio.comtargetedonc.com. This suggests that combining this compound with taxanes like paclitaxel could be a strategy to overcome or prevent the development of taxane (B156437) resistance innoventbio.comtargetedonc.com.

Proteasome Inhibitors (e.g., Bortezomib) and Dexamethasone (B1670325)

Preclinical models of multiple myeloma (MM) have demonstrated synergy between this compound and bortezomib (B1684674) slideplayer.comunito.it. AKT is a critical signaling node in MM, and this compound, as a potent pan-AKT inhibitor, has shown potential in this context slideplayer.com. A study evaluating this compound in combination with bortezomib and dexamethasone in patients with relapsed or refractory MM demonstrated favorable safety and clinical activity, further supporting the preclinical findings of synergy slideplayer.comnih.gov. Responses observed in patients with bortezomib-refractory disease suggest that this compound might help overcome bortezomib resistance in some cases slideplayer.com.

Rationales for Combination with Other Targeted Therapies

Combining this compound with other targeted therapies is based on the rationale of targeting multiple nodes within interconnected signaling pathways or addressing resistance mechanisms nih.govlaekna.com.

MEK Inhibitors

The PI3K/Akt and MEK/ERK pathways are often dysregulated in cancer and can exhibit crosstalk, leading to resistance to inhibitors targeting only one pathway. Combining an AKT inhibitor like this compound with a MEK inhibitor is a rational strategy to achieve more comprehensive pathway blockade and potentially enhance anti-tumor effects nih.govlaekna.com. Preclinical studies and ongoing clinical trials are exploring combinations of AKT inhibitors, including this compound or other AKT inhibitors like uprosertib, with MEK inhibitors such as trametinib (B1684009) in various cancer types frontiersin.org.

mTOR Inhibitors

The PI3K/Akt/mTOR pathway is a key signaling cascade involved in cell growth, proliferation, and survival. Both Akt and mTOR are central components of this pathway. Preclinical studies of PI3K/AKT/mTOR pathway inhibitors in multiple myeloma have demonstrated therapeutic potential frontiersin.org. While initial clinical trials targeting mTOR alone showed muted single-agent activity in MM patients, combinations have been explored frontiersin.org. Combining an AKT inhibitor like this compound with an mTOR inhibitor such as everolimus (B549166) could provide a more complete inhibition of this crucial pathway, potentially leading to enhanced anti-tumor activity frontiersin.orgmrc.ac.uk.

Data Tables

Based on the available information, a representative data point regarding the clinical activity of this compound in combination with chemotherapy in a specific setting is presented below. While this is from a clinical study mentioned in the search results that supports the preclinical rationale, it provides concrete data related to combination therapy efficacy.

Combination RegimenCancer TypePatient PopulationOverall Response Rate (ORR)Progression-Free Survival (PFS)Source
This compound + Carboplatin + PaclitaxelPlatinum-Resistant Ovarian CancerRecurrent/Primary Platinum-Refractory32.1%7.1 months innoventbio.comaacrjournals.orgtargetedonc.com
This compound + Bortezomib + DexamethasoneMultiple MyelomaRelapsed/Refractory61% (Preliminary Phase 1)Not specified nih.govnih.gov

Note: The ORR for the multiple myeloma combination is from preliminary Phase 1 data.

Detailed Research Findings

Preclinical investigations have shown that this compound can overcome drug resistance mechanisms. For instance, in platinum-resistant ovarian cancer cell lines, this compound demonstrated the ability to restore sensitivity to platinum and paclitaxel innoventbio.comtargetedonc.com. The rationale behind combining this compound with bortezomib in multiple myeloma stems from preclinical observations of synergy, highlighting the importance of the AKT pathway in this malignancy slideplayer.comunito.it. The combination of this compound with bortezomib and dexamethasone showed promising clinical activity in relapsed/refractory multiple myeloma patients, with responses seen even in those refractory to bortezomib, suggesting a potential to overcome resistance slideplayer.comnih.gov. The combination of AKT inhibitors with MEK inhibitors is supported by the understanding of crosstalk between the PI3K/Akt and MEK/ERK pathways, where dual inhibition may be necessary for effective anti-tumor responses nih.govlaekna.com. Similarly, targeting both Akt and mTOR within the same pathway with agents like this compound and everolimus is explored to achieve more complete pathway suppression frontiersin.orgmrc.ac.uk.

Androgen Synthesis Inhibitors (e.g., LAE001)

Preclinical studies have demonstrated the therapeutic potential of combining this compound with LAE001, an investigational next-generation androgen synthesis inhibitor that simultaneously inhibits both CYP17A1 and CYP11B2. innoventbio.comtargetedonc.com This combination has shown synergistic anti-tumor efficacy in preclinical models. innoventbio.comtargetedonc.com LAE001's dual inhibition of CYP17A1 and CYP11B2 is designed to block both androgen and aldosterone (B195564) synthesis, potentially allowing administration without prednisone (B1679067) and reducing mineralocorticoid side effects. laekna.comnih.gov

Immune Checkpoint Inhibitors (e.g., PD-1/PD-L1 Blockade)

Based on preclinical and clinical study results, the combination of an immune checkpoint inhibitor, an AKT inhibitor like this compound, and taxanes shows potential as a treatment option for patients who have developed resistance to immune checkpoint inhibitors. innoventbio.comtargetedonc.com Preclinical studies support the concept that AKT inhibition can play a role in addressing resistance to PD-1/PD-L1 blockade. innoventbio.comtargetedonc.com

KRAS Inhibitors

Preclinical data suggest that combining KRAS G12C inhibitors with PI3K pathway inhibition is likely to be more broadly effective in overcoming resistance to KRAS inhibition in certain models. aacrjournals.org While this compound is an AKT inhibitor downstream of PI3K, this suggests a potential rationale for exploring combinations with KRAS inhibitors. Preclinical studies have explored combinations of KRAS G12C inhibitors with various agents, including SHP2 and MEK inhibitors, and immunotherapies, with some preclinical evidence suggesting synergistic effects. nih.govnih.govfrontiersin.org Although direct preclinical data specifically mentioning this compound in combination with KRAS inhibitors were not prominently found in the search results, the rationale for combining PI3K/AKT pathway inhibitors with KRAS inhibitors to overcome resistance is supported by preclinical findings with other PI3K/AKT pathway inhibitors. aacrjournals.org

PI3K Inhibitors

This compound is an AKT inhibitor, a key downstream effector of the PI3K pathway. dovepress.comnih.gov Preclinical studies have demonstrated that dual pharmacological inhibition of PI3K and MAPK pathways can increase therapeutic efficacy in various cancer models. mdpi.com While this section specifically asks about combinations with PI3K inhibitors, and this compound is an AKT inhibitor (part of the PI3K/AKT/mTOR pathway), the search results highlight preclinical work combining different nodes of this pathway or combining AKT inhibitors with other pathways. For instance, preclinical studies have shown synergy between PARP and PI3K/AKT pathway inhibitors. dovepress.com Additionally, preclinical data supports combining PI3K pathway inhibitors with chemotherapy, suggesting potential sensitization effects. nih.gov Although direct preclinical studies of this compound explicitly combined with a separate PI3K inhibitor were not a primary finding, the interconnectedness of the PI3K/AKT/mTOR pathway suggests that targeting multiple points within or related to this pathway holds preclinical rationale.

Mechanistic Basis for Enhanced Antitumor Efficacy in Combination

The enhanced antitumor efficacy observed in preclinical combinations involving this compound is often linked to the central role of the PI3K/AKT signaling pathway in tumor growth, proliferation, and survival. guidetopharmacology.orgnih.gov this compound inhibits AKT activity, which can lead to inhibition of the PI3K/AKT signaling pathway and subsequently reduce tumor cell proliferation and induce apoptosis. nih.gov

In combinations with androgen synthesis inhibitors like LAE001, the synergy in prostate cancer models likely arises from simultaneously blocking androgen production, a key driver in prostate cancer, and inhibiting the prosurvival PI3K/AKT pathway, which can be activated in these tumors and contribute to resistance to hormonal therapies. innoventbio.comtargetedonc.comnih.govurotoday.com

For combinations with immune checkpoint inhibitors, the mechanistic basis may involve this compound's potential to modulate the tumor microenvironment or directly affect immune cells, thereby enhancing the effects of PD-1/PD-L1 blockade. Preclinical studies suggest that PI3K/mTOR dual inhibitors, for example, can induce substantial cancer growth inhibition and greater activation of immune cells when combined with immune checkpoint inhibitors. mdpi.com While this compound is an AKT inhibitor, similar mechanisms related to modulating the immune response in the context of PI3K/AKT pathway inhibition may contribute to the observed synergy.

In the context of KRAS-mutated cancers, the PI3K/AKT pathway is often hyperactivated or becomes a mechanism of resistance to KRAS inhibition. aacrjournals.org Combining a KRAS inhibitor with a PI3K or AKT inhibitor like this compound could potentially overcome these resistance mechanisms by simultaneously blocking parallel or compensatory survival pathways. aacrjournals.org

The synergy observed with combining AKT inhibitors with chemotherapy in preclinical models is suggested to involve sensitizing tumor cells to cytotoxic agents by altering the tumor microenvironment and directly promoting apoptosis. dovepress.comnih.gov

The PI3K/AKT pathway's involvement in various cellular processes, including metabolism, also contributes to the rationale for its inhibition in cancer therapy and in combination strategies. mdpi.com

Advanced Methodologies in Afuresertib Preclinical Research

In Vitro Cellular Functional Assays

In vitro cellular assays are crucial for assessing the direct effects of afuresertib (B560028) on cancer cells in a controlled laboratory setting. These assays provide insights into how the compound influences fundamental cellular processes.

High-throughput cell viability and proliferation assays, such as the MTT and CellTiter-Glo assays, are commonly employed to measure the metabolic activity and growth rate of cells after treatment with this compound spandidos-publications.comnih.govpromega.comreactionbiology.comre-place.be. These assays are suitable for screening a large number of compounds or conditions efficiently promega.comre-place.be.

The MTT assay relies on the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells, providing a colorimetric readout proportional to the number of viable cells nih.govreactionbiology.com. The CellTiter-Glo assay quantifies ATP levels, which are indicative of metabolically active cells, by generating a luminescent signal through a luciferase reaction nih.govpromega.comreactionbiology.comre-place.be. This method is known for its sensitivity and is often used in multiwell formats for high-throughput screening promega.comre-place.be.

Studies have shown that this compound potently inhibits the proliferation of various cell lines derived from hematologic malignancies, including T-cell acute lymphoblastic leukemia (T-ALL), B-cell ALL, chronic lymphocytic leukemia (CLL), and non-Hodgkin lymphoma (NHL), with median effective concentrations (EC50) typically below 1 µM nih.gov. For instance, a 3-day proliferation assay using CellTiter-Glo was performed to measure the growth inhibition by this compound in hematological and solid tumor cell lines selleckchem.com. This compound suppressed cell confluency in a dose-dependent manner in malignant pleural mesothelioma (MPM) cells, as shown by cell confluence proliferation assays nih.govresearchgate.net. The MTT assay has also been used to demonstrate that this compound significantly suppressed the viability of MPM cells nih.govresearchgate.net.

Cell Line TypeSensitivity to this compound (EC50 < 1 µM)Source
Hematological Cell Lines65% selleckchem.com
T-cell ALL19 of 20 nih.gov
B-cell ALL9 of 13 nih.gov
CLL6 of 7 nih.gov
NHL8 of 11 nih.gov
Solid Tumor Cell Lines21% selleckchem.com
MPM Cell LinesLower IC50 values compared to normal cells researchgate.net

Flow cytometry is a powerful technique used to analyze various cellular properties, including DNA content for cell cycle distribution and the presence of apoptotic markers aacrjournals.orgarchivesofmedicalscience.com. This method allows for the quantitative assessment of how this compound influences the progression of cells through the cell cycle phases and induces programmed cell death.

This compound has been shown to induce cell-cycle arrest in the G1 phase in preclinical studies researchgate.netresearchgate.net. Flow cytometry analysis using propidium (B1200493) iodide (PI) staining revealed that this compound dramatically increased the population of cells in the G0/G1 phase while decreasing the populations in the S and G2-M phases in MPM cells nih.govresearchgate.netresearchgate.net. Similarly, treatment with this compound led to cell cycle arrest in the G1 phase in acute myeloid leukemia (AML) cells spandidos-publications.com.

Apoptosis induction by this compound can be detected using flow cytometry with Annexin V and PI staining spandidos-publications.comarchivesofmedicalscience.com. Annexin V binds to phosphatidylserine, which is translocated to the outer membrane during early apoptosis, while PI stains the DNA of cells with compromised cell membranes, indicating late apoptosis or necrosis archivesofmedicalscience.com. Studies have shown that this compound significantly increased the percentage of apoptotic cells in MPM cell lines nih.govresearchgate.net. This compound also promoted apoptosis in AML cells, and this effect was augmented when combined with curcumin (B1669340) spandidos-publications.com. Caspase-3 and caspase-7 activities, key executioners of apoptosis, were also found to be significantly increased after this compound treatment in certain cell lines nih.govnih.govresearchgate.net.

Cellular migration and invasion assays are used to evaluate the ability of cancer cells to move and infiltrate surrounding tissues, processes critical for metastasis frontiersin.orgsigmaaldrich.com. The scratching assay, also known as the wound healing assay, is a simple and widely used method to measure cell migration researchgate.netnih.govaacrjournals.orgfrontiersin.orgsigmaaldrich.comsartorius.com. In this assay, a "wound" or gap is created in a confluent monolayer of cells, and the rate at which cells migrate into the gap is monitored frontiersin.orgsigmaaldrich.comsartorius.com.

Studies have demonstrated that this compound can suppress the migration of cancer cells. For instance, the scratching assay was used to show that this compound clearly suppressed the migration of MPM cells nih.gov. While the provided search results specifically mention the scratching assay in the context of this compound and MPM cells, other migration and invasion assays like Transwell assays are also standard techniques in preclinical research to assess these cellular behaviors frontiersin.orgsigmaaldrich.comresearchgate.net.

Clonogenic assays are a classic method to assess the reproductive viability of cells after treatment nih.govresearchgate.netgoogle.commdpi.com. This assay measures the ability of single cells to grow into colonies, reflecting their capacity for sustained proliferation and survival mdpi.com. It is considered the gold standard for evaluating the efficacy of cytotoxic agents mdpi.com.

In preclinical studies, this compound has been shown to inhibit the clonogenic activity of cancer cells. For example, this compound significantly inhibited colony formation by MPM cell lines nih.govresearchgate.net. This indicates that this compound reduces the long-term proliferative capacity of these cells.

Cell LineThis compound Treatment (Concentration)Effect on Colony FormationSource
ACC-MESO-410 μmol/LSignificantly inhibited nih.govresearchgate.net
MSTO-211H10 μmol/LSignificantly inhibited nih.govresearchgate.net
NCI-H205210 μmol/LSignificantly inhibited nih.govresearchgate.net

Molecular and Biochemical Characterization Techniques

Molecular and biochemical techniques are essential for investigating the effects of this compound at the protein level, including its impact on protein expression and post-translational modifications.

Western blotting is a widely used technique to detect specific proteins in cell or tissue lysates and to assess their expression levels and post-translational modifications, such as phosphorylation researchgate.netgoogle.comazurebiosystems.comazurebiosystems.combitesizebio.comsigmaaldrich.com. Quantitative Western blotting allows for the comparison of relative protein abundance across different samples or treatment conditions sigmaaldrich.com.

This compound, as an AKT inhibitor, is expected to affect the phosphorylation status of AKT and its downstream substrates. Preclinical studies using Western blotting have confirmed these effects. For instance, Western blotting analysis showed that this compound decreased the phosphorylation level of FOXO1, an AKT substrate nih.gov. It also increased the expression of p21, a cell cycle regulator, and decreased the phosphorylation of other Akt substrates, including GSK-3β and FOXO family proteins nih.govresearchgate.net. Furthermore, Western blotting has been used to assess the effect of this compound on the expression of apoptosis-related molecules like cleaved caspase-3, BIM, and BAX nih.govresearchgate.net.

Detecting post-translational modifications like phosphorylation via Western blotting often requires using specific antibodies that recognize either the total protein or the protein only when it is phosphorylated at a specific site azurebiosystems.combitesizebio.com. Changes in phosphorylation status can indicate the activation or inhibition of signaling pathways targeted by this compound.

In Vitro Kinase Activity Assays (e.g., Filter Binding, Continuous Fluorescence Detection)

In vitro kinase activity assays are fundamental to characterizing the potency and selectivity of kinase inhibitors like this compound. These assays measure the ability of a compound to inhibit the catalytic activity of a kinase enzyme. Two common methods used are filter binding assays and continuous fluorescence detection assays.

Filter binding assays are often used to determine the true potency (Ki*) of an inhibitor at low enzyme concentrations. In this method, a pre-mix of the enzyme and inhibitor is incubated before being added to a peptide substrate and radiolabeled ATP (e.g., [γ³³P] ATP). After a set reaction time, the radiolabeled phosphorylated peptide product is captured on a phospho-cellulose filter plate, and the radioactivity is measured to quantify kinase activity selleckchem.comselleckchem.com. This compound has shown potent inhibition of AKT isoforms in this type of assay, with Ki values of 0.08 nM for Akt1, 2 nM for Akt2, and 2.6 nM for Akt3 selleckchem.commedchemexpress.comselleckchem.com.

Continuous fluorescence detection assays offer a real-time method to monitor kinase activity. These assays often utilize a fluorescent peptide substrate where phosphorylation leads to a change in fluorescence properties, such as intensity or lifetime nih.govnih.gov. For example, the Sox-AKT-tide substrate (Ac-ARKRERAYSF-d-Pro-Sox-Gly-NH2) can be used, where product formation is detected via continuous real-time fluorescence selleckchem.comselleckchem.com. This approach allows for continuous monitoring of the reaction progress and can be used to confirm the potency determined by other methods selleckchem.comselleckchem.com.

This compound has also been shown to inhibit the kinase activity of the E17K AKT1 mutant protein with an EC50 of 0.2 nM in vitro selleckchem.comselleckchem.com. It demonstrates a concentration-dependent effect on the phosphorylation levels of multiple AKT substrates, including GSK3β, PRAS40, FOXO, and Caspase 9 selleckchem.commedchemexpress.comselleckchem.com. In cell-based assays, this compound has shown sensitivity (EC50 < 1 μM) in a significant percentage of both hematological (65%) and solid tumor cell lines (21%) selleckchem.comselleckchem.com.

Transcriptomic and Proteomic Approaches for Pathway Analysis

Transcriptomic and proteomic approaches are valuable tools for understanding the cellular impact of this compound and identifying affected pathways and potential biomarkers. Transcriptomics involves the study of the complete set of RNA transcripts in a cell or organism, while proteomics focuses on the large-scale study of proteins.

Whole-transcriptome analysis can identify mutations and changes in gene expression profiles associated with drug response or resistance researchgate.netnih.gov. For instance, transcriptomic analysis has been used in preclinical models to identify high-confidence mutations in various cancer types researchgate.net. Changes in gene expression relevant to human brain regions and pathways have also been demonstrated using transcriptomics in preclinical studies of other compounds nih.gov. Single-cell RNA-Seq can also be used for transcriptomic analyses across broad panels of drugs tuni.fi.

Proteomic analysis, often utilizing techniques like LC-MS or Western blotting, allows for the investigation of protein expression levels and post-translational modifications, such as phosphorylation medchemexpress.comresearchgate.netmdpi.com. This is particularly relevant for this compound, as it targets the phosphorylation activity of AKT. Western blotting has been used to show that this compound decreases the phosphorylation of AKT substrates like GSK-3β and FOXO family proteins and increases the expression of p21WAF1/CIP1 medchemexpress.com. Proteomic studies can reveal increased expression of proteins like AXL in resistant cell lines, indicating activation of alternative pathways mdpi.com. Integrated proteomic analysis, combining protein expression, gene expression, and drug resistance data, can demonstrate that mesenchymal cancer cells may be more resistant to PI3K/Akt pathway inhibitors mdpi.com. Phosphoproteomic analysis can also reveal the reactivation of signaling pathways, such as PI3K/mTOR and MEK/ERK, after treatment with targeted inhibitors mdpi.com.

Collectively, transcriptomic and proteomic approaches help to elucidate the molecular mechanisms underlying this compound's effects, identify compensatory pathways that may lead to resistance, and discover pharmacodynamic biomarkers that can indicate target engagement and pathway modulation.

In Vivo Xenograft Models for Efficacy Assessment and Pharmacodynamic Biomarker Discovery

In vivo xenograft models, particularly patient-derived xenografts (PDXs), are crucial for evaluating the efficacy of this compound in a complex tumor microenvironment and identifying pharmacodynamic biomarkers that are relevant in a living system wustl.educrownbio.com. Xenograft models involve implanting human cancer cells or tumor tissue into immunodeficient mice wustl.educrownbio.com.

This compound has demonstrated efficacy in various tumor xenograft models. In mice bearing BT474 breast tumor xenografts, oral administration of this compound at doses of 10, 30, and 100 mg/kg daily resulted in dose-dependent tumor growth inhibition (TGI) of 8%, 37%, and 61%, respectively selleckchem.commedchemexpress.comselleckchem.com. Similarly, in mice with SKOV3 ovarian tumor xenografts, this compound at 10, 30, and 100 mg/kg resulted in TGIs of 23%, 37%, and 97%, respectively selleckchem.commedchemexpress.comselleckchem.com. Studies in rhabdomyosarcoma (RMS) patient-derived xenografts have also been conducted to validate this compound's efficacy researchgate.net. Pre-clinical studies have also shown this compound's ability to restore platinum/paclitaxel (B517696) sensitivity in ovarian cancer cell lines and demonstrated synergistic anti-tumor efficacy in combination with other agents in prostate cancer models innoventbio.comtargetedonc.com.

Xenograft ModelThis compound Dose (mg/kg/day)Tumor Growth Inhibition (TGI)
BT474 Breast Tumor108%
3037%
10061%
SKOV3 Ovarian Tumor1023%
3037%
10097%

Pharmacodynamic biomarker discovery in xenograft models involves assessing the biochemical and molecular changes in the tumor or surrogate tissues that are indicative of drug activity and pathway modulation wustl.edu. This can include assessing the phosphorylation status of AKT substrates or changes in the expression of downstream proteins medchemexpress.com. PDX models are particularly valuable for pharmacodynamic biomarker assessment as they retain many of the characteristics of the original human tumor wustl.educrownbio.com. Biomarkers indicative of target inhibition, such as changes in downstream cell signaling, cell proliferation, or apoptosis, can be evaluated wustl.edu. Comprehensive or targeted RNA or proteomic profiling can also be performed on xenograft tissues to gain insight into adaptive responses and identify potential biomarkers wustl.edu.

Computational and Systems Biology Approaches (e.g., Metabolic Modeling, Virtual Screening, Molecular Docking, Molecular Dynamics Simulations)

Computational and systems biology approaches play an increasingly important role in preclinical research, complementing experimental studies by providing insights into molecular interactions, predicting ADME properties, and identifying potential drug candidates or combinations rjpbr.comnih.govresearchgate.net. These methods include metabolic modeling, virtual screening, molecular docking, and molecular dynamics simulations.

Virtual screening involves computationally sifting through large libraries of compounds to identify those with a high probability of binding to a specific target protein rjpbr.comnih.govnih.gov. This can significantly accelerate the initial stages of drug discovery. Structure-based virtual screening uses the 3D structure of the target protein to predict binding.

Molecular docking is a technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) to another (the receptor, e.g., an AKT isoform) when bound to form a stable complex rjpbr.comnih.govresearchgate.netnih.gov. Docking algorithms score different binding poses based on their predicted interaction energy, providing insights into the binding affinity and the key residues involved in the interaction. Molecular docking has been used in studies involving AKT1 to investigate intermolecular interactions researchgate.net.

Molecular dynamics simulations provide a more dynamic view of the interaction between a ligand and its target protein over time rjpbr.comnih.govresearchgate.netnih.gov. These simulations track the movement of atoms and molecules, allowing researchers to assess the stability of the protein-ligand complex, study conformational changes, and estimate binding free energies. Molecular dynamics simulations can confirm the stability of ligand-protein complexes nih.gov and have been used to understand the conformational changes of protein-ligand complexes patsnap.com.

Metabolic modeling, a component of systems biology, involves creating mathematical representations of cellular metabolic networks to understand how a drug might affect cellular metabolism and identify potential vulnerabilities or compensatory mechanisms. While the provided search results did not specifically detail metabolic modeling studies directly involving this compound, this approach is broadly applicable in systems biology to understand the complex effects of targeted therapies.

Computational techniques like virtual screening, molecular docking, and molecular dynamics simulations have been employed in the discovery and characterization of potential AKT inhibitors patsnap.com. These methods help in identifying compounds with favorable binding affinities and understanding their interactions with the target protein at an atomic level researchgate.netdntb.gov.ua.

Q & A

Q. What translational challenges arise when extrapolating this compound’s preclinical efficacy to clinical trials?

  • Key Issues :
  • Dosing : Preclinical models often use higher doses (e.g., 100 mg/kg in mice vs. 125 mg/day in humans) .
  • Biomarker discordance : Preclinical biomarkers (e.g., AKT1-E17K) may not correlate with clinical responses due to tumor heterogeneity .
  • Solutions : Conduct pharmacodynamic-driven trials with paired biopsies to verify target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.